molecular formula C22H18N2O4S2 B2957279 (1,3-Benzothiazol-2-yl)methyl 2-(4-methylbenzenesulfonamido)benzoate CAS No. 327971-90-4

(1,3-Benzothiazol-2-yl)methyl 2-(4-methylbenzenesulfonamido)benzoate

Cat. No.: B2957279
CAS No.: 327971-90-4
M. Wt: 438.52
InChI Key: RILYYDMVADQVDH-UHFFFAOYSA-N
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Description

(1,3-Benzothiazol-2-yl)methyl 2-(4-methylbenzenesulfonamido)benzoate is a synthetic small molecule designed for advanced chemical and pharmacological research. This compound features a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and presence in pharmacologically active agents . The molecular structure combines this heterocycle with a benzenesulfonamido benzoate group, suggesting potential as a versatile intermediate or lead compound in drug discovery programs. Researchers can leverage this compound to explore its mechanism of action, particularly given that benzothiazole derivatives have demonstrated significant potential in central nervous system (CNS) targeting. Related analogues have been investigated as monoamine oxidase (MAO) inhibitors, which are important targets for neurodegenerative and mood disorders, and as modulators of dopaminergic pathways . Furthermore, structurally similar benzothiazole-benzamide hybrids have shown promising analgesic and antidepressant activities in preclinical models, indicating the value of this chemotype in developing new therapeutic agents for pain management and neurological conditions . The compound is provided as a solid and is intended for use in assay development, hit-to-lead optimization, structure-activity relationship (SAR) studies, and other in vitro investigations. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

1,3-benzothiazol-2-ylmethyl 2-[(4-methylphenyl)sulfonylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4S2/c1-15-10-12-16(13-11-15)30(26,27)24-18-7-3-2-6-17(18)22(25)28-14-21-23-19-8-4-5-9-20(19)29-21/h2-13,24H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RILYYDMVADQVDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)OCC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1,3-Benzothiazol-2-yl)methyl 2-(4-methylbenzenesulfonamido)benzoate is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and antiviral properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a benzothiazole moiety, a sulfonamide group, and an ester functional group. Its molecular formula is C22H18N2O4S2C_{22}H_{18}N_{2}O_{4}S_{2} with a molecular weight of approximately 426.52 g/mol. The structural complexity allows for various interactions with biological targets.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus16 µg/mLCell wall disruption
Escherichia coli32 µg/mLMetabolic pathway interference
Candida albicans20 µg/mLInhibition of cell membrane synthesis

A study demonstrated that this compound shows potent activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Anticancer Properties

Benzothiazole derivatives are recognized for their anticancer potential. The compound has been evaluated in vitro against various cancer cell lines, showing promising results in inducing apoptosis.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
HeLa15.2Induction of apoptosis
MCF-712.7Cell cycle arrest
A54910.5Inhibition of proliferation

In a study involving MCF-7 cells, treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.

Antiviral Activity

The antiviral activity of benzothiazole derivatives has been documented against viruses such as HIV and HBV. Preliminary findings suggest that this compound may enhance intracellular levels of APOBEC3G, an enzyme known to inhibit viral replication.

Table 3: Antiviral Activity Data

VirusIC50 (µM)Mechanism of Action
HIV5.0Enhancement of APOBEC3G levels
HBV8.0Inhibition of viral replication

These findings indicate that the compound could serve as a lead structure for developing antiviral therapeutics .

Case Studies

  • Antimicrobial Efficacy : A study on benzothiazole derivatives highlighted significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MICs ranging from 8 to 32 µg/mL.
  • Cancer Cell Studies : Research involving the treatment of MCF-7 cells with this compound showed a dose-dependent decrease in cell viability, indicating its potential for development as an anticancer agent.
  • Antiviral Research : Investigations into the antiviral properties revealed that similar compounds could enhance the effectiveness of existing antiviral therapies by targeting viral replication mechanisms.

Comparison with Similar Compounds

Key Observations :

Structural Divergence : Unlike sulfonylurea herbicides (e.g., metsulfuron-methyl), 2513-0556 lacks the urea bridge (-NH-C(=O)-NH-) common in acetyl-CoA carboxylase (ALS) inhibitors. Instead, its sulfonamide group (-SO₂-NH-) may confer distinct binding interactions .

Physicochemical Properties : The higher molecular weight and pKa of 2513-0556 suggest enhanced lipophilicity compared to sulfonylureas, which may influence membrane permeability in drug discovery contexts .

2513-0556 :

  • Drug Discovery : Screened in libraries targeting epigenetic regulators (e.g., protein arginine methyltransferases) due to its sulfonamide group’s ability to chelate metal ions or engage in hydrogen bonding .
  • Agricultural Screening : Included in ChemDiv’s agrochemical library, though its exact mode of action remains under investigation .

Sulfonylurea Herbicides (e.g., Metsulfuron-methyl) :

  • Mechanism: Inhibit acetolactate synthase (ALS), disrupting branched-chain amino acid synthesis in plants .
  • Selectivity : Dependence on heterocyclic substituents; e.g., pyrimidine in bensulfuron-methyl enhances rice crop compatibility .

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